molecular formula C19H18ClN3O B2530773 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 957014-23-2

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2530773
CAS No.: 957014-23-2
M. Wt: 339.82
InChI Key: HDBDWVJFZFZESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloroacetamide group attached to a pyrazole ring substituted with phenyl and dimethylphenyl groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and dimethylphenyl groups at the desired positions.

    Chloroacetamide Formation: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl groups.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chloro group.

    Oxidation Products: Oxidized forms of the pyrazole ring or phenyl groups.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: A structurally similar compound with comparable chemical properties.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar applications and reactivity.

Uniqueness

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other chloroacetamide derivatives.

Properties

IUPAC Name

2-chloro-N-[5-(2,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-8-9-14(2)16(10-13)17-11-18(21-19(24)12-20)23(22-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDWVJFZFZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.